8-(4-Bromophenyl)-8-oxooctanenitrile

Vue d'ensemble

Description

The compound "8-(4-Bromophenyl)-8-oxooctanenitrile" is not directly mentioned in the provided papers, but related compounds with 4-bromophenyl groups are discussed. These compounds are of interest due to their structural characteristics and potential applications in various fields such as materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions and the use of catalysts. For instance, the synthesis of fluorinated poly(arylene ether 1,3,4-oxadiazole) with a 4-bromophenyl pendant group was achieved through a palladium-catalyzed synthetic route, indicating the potential for complex synthetic pathways in creating similar compounds . Another example is the one-pot multicomponent reaction used to synthesize 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, which involved organo-catalysis at room temperature .

Molecular Structure Analysis

The molecular structures of compounds containing the 4-bromophenyl group have been characterized using various techniques such as X-ray crystallography, FT-IR, and NMR . These studies reveal that the molecules can exhibit different configurations and conformations, such as chair conformations in piperidinone rings and equatorial positions for N-benzyl substituents . The presence of intramolecular hydrogen bonds and π-π interactions also influences the molecular structure .

Chemical Reactions Analysis

The chemical reactivity of compounds with 4-bromophenyl groups can be inferred from their interactions and the formation of derivatives. For example, the phosphonated derivatives of the fluorinated poly(arylene ether 1,3,4-oxadiazole) indicate that the 4-bromophenyl group can participate in further chemical modifications . The formation of intermolecular hydrogen bonds and stacking interactions in the crystal structures suggests that these compounds can engage in various chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The thermal properties have been investigated using techniques like DSC and TGA, showing the stability of the compounds under thermal conditions . The dielectric properties of the polymers containing the 4-bromophenyl group have also been studied, indicating their potential use in electronic applications . The crystal packing and intermolecular interactions, such as hydrogen bonding and halogen contacts, affect the overall properties of these materials .

Applications De Recherche Scientifique

Synthesis and Reactivity

Brominated compounds, including bromophenyl derivatives, play a crucial role in various synthetic and industrial applications, often serving as intermediates in the production of complex molecules. For instance, 2-Fluoro-4-bromobiphenyl, a closely related compound, has been highlighted for its practical synthesis due to its application in manufacturing anti-inflammatory and analgesic materials (Qiu et al., 2009). This example underscores the importance of brominated intermediates in synthesizing bioactive molecules.

Environmental Impact

The environmental presence and impact of brominated flame retardants (BFRs) have been extensively studied. BFRs, which include various bromophenyl derivatives, are known for their persistence in the environment and potential for bioaccumulation. Studies have documented the ubiquity of BFRs in sediments, water bodies, and biological samples across different regions, highlighting concerns about their environmental fate and potential toxicological effects on wildlife and humans (Koch & Sures, 2018). The research underscores the need for understanding the environmental behavior of brominated compounds, including "8-(4-Bromophenyl)-8-oxooctanenitrile," to assess their ecological and health implications.

Toxicological Considerations

Brominated compounds' toxicological profiles have garnered attention due to their widespread use and persistence. The toxicokinetics and toxicodynamics of specific brominated phenols, serving as intermediates or degradation products of BFRs, have been reviewed to understand their effects on living organisms and ecosystems. These studies reveal significant gaps in our understanding of these compounds' health impacts, necessitating further research into their mechanisms of action and potential risks (Wang et al., 2007).

Analytical Methods and Biological Applications

The development of analytical methods to detect and quantify brominated compounds in various matrices is crucial for monitoring their presence and understanding their biological effects. For instance, the detection and analysis of brominated DNA adducts have provided insights into the carcinogenic potential of brominated aromatics, including biphenyl derivatives (Chen et al., 2018). These analytical advancements support research into the biological activities of brominated compounds, including potential drug candidates and their mechanisms of action.

Orientations Futures

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some compounds inhibit the growth of pathogens or cancerous cells by interfering with essential biochemical processes .

Biochemical Pathways

For instance, some indole derivatives have been found to block the biosynthesis of certain bacterial lipids .

Result of Action

Similar compounds have been shown to exhibit various biological activities, including antimicrobial and anticancer activities .

Propriétés

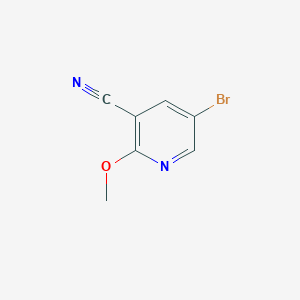

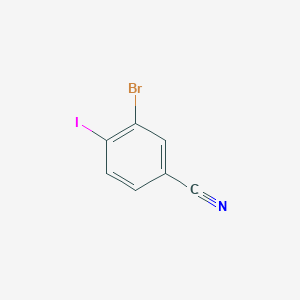

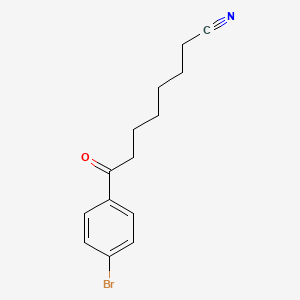

IUPAC Name |

8-(4-bromophenyl)-8-oxooctanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO/c15-13-9-7-12(8-10-13)14(17)6-4-2-1-3-5-11-16/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBLJGZBZZWAJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCCC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642203 | |

| Record name | 8-(4-Bromophenyl)-8-oxooctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898766-90-0 | |

| Record name | 4-Bromo-η-oxobenzeneoctanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(4-Bromophenyl)-8-oxooctanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(Dimethylamino)methyl]phenyl}benzonitrile](/img/structure/B1293156.png)

![3-[1-(4-methylbenzenesulfonyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]propyl 4-methylbenzene-1-sulfonate](/img/structure/B1293159.png)